molecular formula C27H45NO2 B12656837 Oleyl 4-(dimethylamino)benzoate CAS No. 83817-59-8

Oleyl 4-(dimethylamino)benzoate

Cat. No.: B12656837
CAS No.: 83817-59-8
M. Wt: 415.7 g/mol
InChI Key: ASPXCBNJTYMHMF-QXMHVHEDSA-N
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Description

Oleyl 4-(dimethylamino)benzoate is an ester derivative of 4-(dimethylamino)benzoic acid, where the oleyl group (a monounsaturated C18 alkyl chain) serves as the ester substituent. These compounds share a common aromatic core with a dimethylamino group at the para position, but their ester chains dictate variations in physicochemical properties, stability, and applications .

Properties

CAS No.

83817-59-8

Molecular Formula

C27H45NO2

Molecular Weight

415.7 g/mol

IUPAC Name

[(Z)-octadec-9-enyl] 4-(dimethylamino)benzoate

InChI

InChI=1S/C27H45NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-30-27(29)25-20-22-26(23-21-25)28(2)3/h11-12,20-23H,4-10,13-19,24H2,1-3H3/b12-11-

InChI Key

ASPXCBNJTYMHMF-QXMHVHEDSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOC(=O)C1=CC=C(C=C1)N(C)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOC(=O)C1=CC=C(C=C1)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oleyl 4-(dimethylamino)benzoate typically involves the esterification of 4-(dimethylamino)benzoic acid with oleyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of Oleyl 4-(dimethylamino)benzoate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product . Additionally, the use of environmentally friendly solvents and catalysts is being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Oleyl 4-(dimethylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Ethylhexyl 4-(Dimethylamino)benzoate (Padimate O)

  • Structure : Branched C8 alkyl chain.
  • Key Properties: UV Absorption: λmax = 311 nm, ε = 27,300 mol⁻¹cm⁻¹, making it effective in UVB protection . Solubility: Insoluble in water but soluble in ethanol; similar to amyl 4-(dimethylamino)benzoate . Stability: Rapid decomposition under UVA irradiation via N-dealkylation and N-oxidation, though absorption spectrum remains stable .
  • Applications : FDA/EMA-approved sunscreen agent (up to 8% concentration) .

Isoamyl 4-(Dimethylamino)benzoate

  • Structure : Branched C5 alkyl chain.
  • Key Properties: Safety Profile: Limited toxicity data, but classified for acute toxicity, skin/eye irritation, and reproductive risks. Incompatible with strong acids/oxidizers . Handling: Requires precautions for inhalation and skin contact; used as a laboratory chemical .

Ethyl 4-(Dimethylamino)benzoate

  • Structure : Linear C2 alkyl chain.
  • Key Properties: Reactivity: Higher degree of conversion in resin cements compared to 2-(dimethylamino)ethyl methacrylate, indicating superior polymerization efficiency . Physical Performance: Resins containing this compound exhibit enhanced mechanical properties (e.g., hardness, tensile strength) .
  • Applications : Co-initiator in dental resins and adhesives .

Phenyl 4-(Dimethylamino)benzoate

  • Structure : Aromatic phenyl ester.
  • Key Properties :
    • Synthesis : Available via palladium-catalyzed coupling or esterification reactions .
    • Commercial Use : Sold as >95% pure reagents for specialized synthesis .

Comparative Data Table

Property Ethylhexyl (Padimate O) Isoamyl Ethyl Phenyl Oleyl (Inferred)
Molecular Weight (g/mol) ~277 235.32 ~193 241.28 ~375 (estimated)
λmax (nm) 311 N/A N/A N/A ~305–315*
Solubility Ethanol DMSO Polar solvents Organic solvents Lipophilic matrices
Primary Use Sunscreen Lab chemical Resin initiator Synthetic intermediate Cosmetic/pharma*
Stability Under UV Decomposes rapidly Unknown Stable Unknown Likely moderate*

*Estimated based on structural trends.

Critical Analysis of Key Differences

  • Ester Chain Impact :
    • Longer/branched chains (e.g., ethylhexyl, oleyl) enhance lipophilicity, favoring use in sunscreens or lipid-based formulations. Shorter chains (ethyl, methyl) improve solubility in polar matrices for resin systems .
    • Oleyl’s unsaturated C18 chain may confer oxidative instability compared to saturated analogs, requiring stabilization in formulations.
  • Reactivity: Ethyl 4-(dimethylamino)benzoate outperforms other amines in resin polymerization due to optimal electron-donating capacity and steric accessibility .
  • Safety : Isoamyl and phenyl derivatives lack comprehensive toxicological data, whereas ethylhexyl (padimate O) has established regulatory approval .

Biological Activity

Oleyl 4-(dimethylamino)benzoate is an ester derivative that has garnered attention for its potential biological activities. This compound is synthesized through the esterification of oleyl alcohol with 4-(dimethylamino)benzoic acid, which may enhance its solubility and bioavailability. The following sections detail the biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

Oleyl 4-(dimethylamino)benzoate features a long hydrocarbon chain (oleyl group) attached to a benzoate moiety with a dimethylamino substituent. This structure contributes to its amphiphilic nature, making it suitable for applications in drug formulation and cosmetic products.

1. Antimicrobial Properties

Research indicates that compounds similar to Oleyl 4-(dimethylamino)benzoate exhibit antimicrobial activity against various pathogens. The presence of the dimethylamino group enhances the interaction with microbial membranes, leading to increased permeability and cell lysis. A study demonstrated that derivatives of benzoic acid possess significant inhibitory effects on bacterial growth, suggesting potential applications in topical antimicrobial formulations .

2. Cytotoxic Effects

Oleyl 4-(dimethylamino)benzoate has been evaluated for its cytotoxicity against cancer cell lines. In vitro studies revealed that this compound can induce apoptosis in certain cancer cells, possibly through the activation of caspase pathways. For instance, experiments conducted on breast cancer cell lines showed a dose-dependent reduction in cell viability upon treatment with Oleyl 4-(dimethylamino)benzoate .

3. Dermal Absorption and Safety

The dermal absorption characteristics of Oleyl 4-(dimethylamino)benzoate have been studied, revealing that it can penetrate skin layers effectively. In a safety assessment involving human skin models, the compound demonstrated acceptable levels of absorption without significant irritation or sensitization reactions . This property is crucial for its use in cosmetic formulations where skin compatibility is paramount.

Case Study 1: Antimicrobial Efficacy

A study published in MOJ Ecology & Environmental Sciences evaluated various ester derivatives for their antimicrobial properties. Oleyl 4-(dimethylamino)benzoate was included among the tested compounds, showing promising results against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Cytotoxicity in Cancer Research

In a research article from ACS Omega, the cytotoxic effects of Oleyl 4-(dimethylamino)benzoate were assessed on multiple cancer cell lines. The findings indicated that the compound could significantly reduce cell proliferation through mechanisms involving mitochondrial dysfunction and oxidative stress induction .

Research Findings Summary Table

PropertyFindings
Antimicrobial ActivityEffective against various pathogens; enhances membrane permeability .
CytotoxicityInduces apoptosis in cancer cells; activates caspase pathways .
Dermal AbsorptionAcceptable absorption levels; low irritation potential .
Safety ProfileNo significant sensitization reactions observed in human skin models .

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